molecular formula C13H11ClN4O2S B12211576 5-chloro-2-(methylsulfanyl)-N'-(phenylcarbonyl)pyrimidine-4-carbohydrazide

5-chloro-2-(methylsulfanyl)-N'-(phenylcarbonyl)pyrimidine-4-carbohydrazide

Cat. No.: B12211576
M. Wt: 322.77 g/mol
InChI Key: IHNAHEKFJRYCKQ-UHFFFAOYSA-N
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Description

5-Chloro-2-(methylsulfanyl)-N’-(phenylcarbonyl)pyrimidine-4-carbohydrazide is a chemical compound with a complex structure that includes a pyrimidine ring substituted with chlorine, a methylsulfanyl group, and a phenylcarbonyl group

Preparation Methods

The synthesis of 5-chloro-2-(methylsulfanyl)-N’-(phenylcarbonyl)pyrimidine-4-carbohydrazide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.

    Introduction of Substituents: The chlorine and methylsulfanyl groups are introduced through substitution reactions using suitable reagents.

    Formation of the Carbohydrazide Group: The carbohydrazide group is formed by reacting the intermediate compound with hydrazine derivatives under controlled conditions.

    Phenylcarbonyl Group Addition: The phenylcarbonyl group is introduced through acylation reactions using phenylcarbonyl chloride or similar reagents.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

5-Chloro-2-(methylsulfanyl)-N’-(phenylcarbonyl)pyrimidine-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiocyanate.

    Hydrolysis: The carbohydrazide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and hydrazine derivatives.

Scientific Research Applications

5-Chloro-2-(methylsulfanyl)-N’-(phenylcarbonyl)pyrimidine-4-carbohydrazide has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-(methylsulfanyl)-N’-(phenylcarbonyl)pyrimidine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

5-Chloro-2-(methylsulfanyl)-N’-(phenylcarbonyl)pyrimidine-4-carbohydrazide can be compared with other similar compounds, such as:

    5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbohydrazide: Lacks the phenylcarbonyl group, resulting in different chemical and biological properties.

    2-(Methylsulfanyl)-N’-(phenylcarbonyl)pyrimidine-4-carbohydrazide: Lacks the chlorine atom, which may affect its reactivity and interactions.

    5-Chloro-2-(methylsulfanyl)-N’-(phenylcarbonyl)pyrimidine:

Properties

Molecular Formula

C13H11ClN4O2S

Molecular Weight

322.77 g/mol

IUPAC Name

N'-benzoyl-5-chloro-2-methylsulfanylpyrimidine-4-carbohydrazide

InChI

InChI=1S/C13H11ClN4O2S/c1-21-13-15-7-9(14)10(16-13)12(20)18-17-11(19)8-5-3-2-4-6-8/h2-7H,1H3,(H,17,19)(H,18,20)

InChI Key

IHNAHEKFJRYCKQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NNC(=O)C2=CC=CC=C2)Cl

Origin of Product

United States

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